molecular formula C15H15ClN2 B1357542 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline CAS No. 937604-33-6

3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline

Cat. No. B1357542
M. Wt: 258.74 g/mol
InChI Key: HVRZBLYYODCGLT-UHFFFAOYSA-N
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Description

3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is a chemical compound with the molecular formula C15H15ClN2 . It has an average mass of 258.746 Da and a monoisotopic mass of 258.092377 Da . This compound is not intended for human or veterinary use but is used for research purposes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline and related compounds have been explored in various chemical syntheses. For example, Fretz et al. (2000) reinvestigated the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline, leading to novel 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones (Fretz, Gaugler, & Schneider, 2000).
  • Wu Chun (2004) developed a method for synthesizing amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionylchloride (Wu Chun, 2004).

Biological and Pharmacological Applications

  • Letellier et al. (2008) synthesized a series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one to investigate their potential as Rho-kinase inhibitors, an enzyme crucial in arterial hypertension (Letellier et al., 2008).
  • Gupta and Prabhakar (2006) used topological descriptors to model the antimalarial activity of 4-(3', 5'-Disubstituted anilino)quinolines, providing insights into the optimization of antimalarial activity (Gupta & Prabhakar, 2006).

Novel Synthesis and Characterization

  • Karna (2019) reported on the synthesis and characterization of benzoderivatives of quinoxaline, providing a new approach to these compounds (Karna, 2019).
  • Meyer et al. (2008) developed a one-pot annulation reaction leading to 3-chloroquinoxalin-2(1H)-one 4-oxides, showcasing the versatility of reactions involving aniline derivatives (Meyer, Zapol’skii, Adam, & Kaufmann, 2008).

properties

IUPAC Name

3-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-12-7-3-8-13(17)15(12)18-10-4-6-11-5-1-2-9-14(11)18/h1-3,5,7-9H,4,6,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRZBLYYODCGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218765
Record name 3-Chloro-2-(3,4-dihydro-1(2H)-quinolinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline

CAS RN

937604-33-6
Record name 3-Chloro-2-(3,4-dihydro-1(2H)-quinolinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(3,4-dihydro-1(2H)-quinolinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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